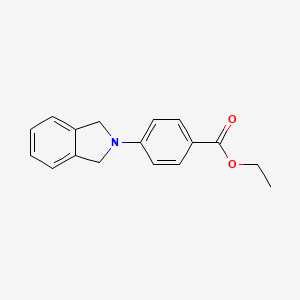

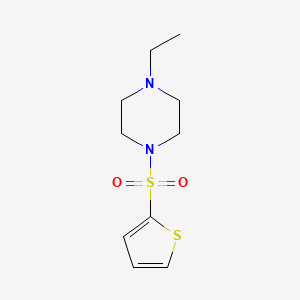

![molecular formula C23H16BrFN4O B5560489 2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific pyrazolones with benzoyl hydrazide in conditions such as refluxing ethanol. For instance, the synthesis of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide has been achieved through such methods, providing a foundation for understanding the synthesis of similar compounds (Asegbeloyin et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds reveals nonplanar configurations with intermolecular hydrogen bonding forming specific ring systems. X-ray diffraction analyses have been crucial in understanding the three-dimensional arrangements of these molecules, as seen in studies of similar benzohydrazide compounds (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving related compounds often include interactions with metal halides to form complexes, characterized by various spectroscopic techniques. For example, reactions with Co(II), Ni(II), and Cu(II) halides have been reported to yield corresponding complexes with distinct chemical properties (Asegbeloyin et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of similar compounds are often determined through X-ray crystallography and spectroscopic methods. The crystalline forms and solubility in various solvents play a crucial role in the compound's applications and behavior in reactions (Asegbeloyin et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and the presence of specific functional groups. Studies on related compounds suggest a range of chemical behaviors, from stable complex formations with metals to potential biological activities, such as antimicrobial and cytotoxic effects (Asegbeloyin et al., 2014).

Scientific Research Applications

Synthesis and Characterization

These compounds are synthesized through various chemical reactions, involving the condensation of different hydrazides and aldehydes, followed by characterization using techniques such as NMR spectroscopy and X-ray diffraction. For example, the synthesis and characterization of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes demonstrated significant in vitro cytotoxic and antimicrobial activities, showcasing the compound's potential in therapeutic applications (Asegbeloyin et al., 2014).

Biological Activities

The biological activities of these compounds and their derivatives have been extensively investigated, particularly in the context of anticancer and antimicrobial properties. For instance, a series of N'-((3-(substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-(substituted benzo hydrazones demonstrated potent anticancer activity against various cancer cell lines, including A549 and MCF-7, along with antimicrobial effects against specific bacterial and fungal strains (Kumar et al., 2021).

These compounds' mechanism of action often involves interaction with biological targets, such as enzymes and receptors, leading to their potential therapeutic effects. Molecular docking studies further elucidate these interactions, providing insights into the compounds' efficacies and guiding the development of more effective therapeutic agents.

Antimicrobial and Anticancer Evaluation

Synthetic routes to these compounds also open pathways to explore their utility in treating infectious diseases and cancer. The synthesis of various derivatives and their subsequent evaluation for antimicrobial and anticancer properties highlight the versatility of these compounds in addressing a range of health issues. For example, the evaluation of benzohydrazide derivatives for their antimicrobial and anticancer activities emphasizes the potential of these compounds in medicinal chemistry and drug development (Kumar et al., 2015).

properties

IUPAC Name |

2-bromo-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrFN4O/c24-21-9-5-4-8-20(21)23(30)27-26-14-17-15-29(19-6-2-1-3-7-19)28-22(17)16-10-12-18(25)13-11-16/h1-15H,(H,27,30)/b26-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQFVWHCWSRXDB-VULFUBBASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

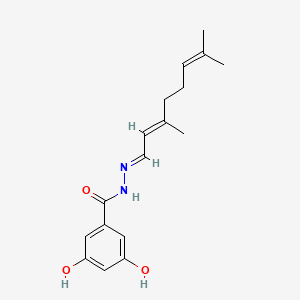

![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)

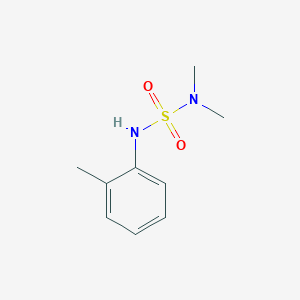

![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)

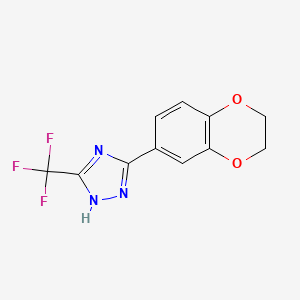

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)

![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)

![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)

![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)